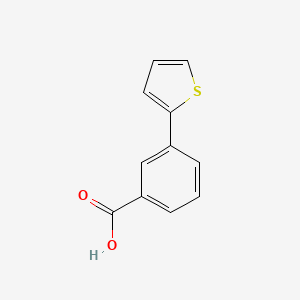

3-(2-Thienyl)benzoic acid

Description

Contextualizing Thiophene (B33073) and Benzoic Acid Motifs in Contemporary Chemical Synthesis

Thiophene and benzoic acid are two of the most ubiquitous and functionally significant building blocks in chemical synthesis. Thiophene, a five-membered aromatic ring containing a sulfur atom, is a staple in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial and anti-inflammatory properties. wisdomlib.orgdergipark.org.tr Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, mimicking a phenyl group while often improving potency or altering metabolic profiles. dergipark.org.tr The thiophene ring's pi-electron system and the presence of the sulfur heteroatom make it reactive and capable of engaging in various chemical transformations. dergipark.org.tr

Similarly, benzoic acid and its derivatives are fundamental precursors for a vast array of organic substances, from pharmaceuticals to industrial chemicals. wikipedia.org The carboxylic acid group is a versatile functional handle, enabling the formation of esters, amides, and other derivatives, and it plays a crucial role in molecular interactions, such as hydrogen bonding. nih.gov The combination of these two motifs in structures like thienylbenzoic acids creates bifunctional molecules with a rich potential for further chemical modification and diverse applications. ontosight.aiontosight.ai

Significance of 3-Substituted Benzoic Acid Architectures in Medicinal and Materials Chemistry

The specific placement of substituents on the benzoic acid ring profoundly influences a molecule's properties and, consequently, its function. The 3-substituted (or meta) position is of particular strategic importance. Unlike ortho substitution, which can introduce significant steric hindrance, or para substitution, which often leads to linear and more rigid structures, meta-substitution provides a distinct angular geometry. This "kinked" architecture can be crucial for fitting into the specific binding pockets of enzymes or receptors.

In medicinal chemistry, 3-substituted benzoic acid derivatives have been investigated as potent inhibitors for various biological targets. For example, research into novel inhibitors of M. tuberculosis dihydrofolate reductase (MtDHFR) has shown that 3-benzoic acid derivatives can exhibit significant activity, with their substitution pattern being key to their inhibitory mechanism. uef.finih.gov Studies on 3-(dihydroxyboryl)benzoic acid analogues have also demonstrated that substitution at the meta position can lead to a significant increase in potency against certain penicillin-binding proteins. acs.org

Overview of Advanced Research Themes Pertaining to 3-(2-Thienyl)benzoic Acid

This compound itself is a subject of focused research, serving as a key intermediate and a target for studies in structural chemistry and drug discovery. Its synthesis is a critical first step for many of these applications. While specific, detailed synthesis routes for this compound are proprietary to chemical suppliers, general methods for creating similar biaryl compounds, such as Suzuki-Miyaura cross-coupling reactions, are commonly employed. evitachem.com

The physical and chemical properties of this compound are well-documented, providing a foundation for its use in further research.

| Property | Value | Source |

|---|---|---|

| CAS Number | 29886-63-3 | alfa-chemistry.commatrix-fine-chemicals.com |

| Molecular Formula | C11H8O2S | alfa-chemistry.commatrix-fine-chemicals.com |

| Molecular Weight | 204.24 g/mol | alfa-chemistry.commatrix-fine-chemicals.com |

Advanced research has also delved into the structural biology of related thienylbenzoic acid isomers. For instance, the crystal structure of 4-(thiophen-2-yl)benzoic acid bound to the enzyme CYP199A4 has been resolved, providing insights into how these molecules are metabolized. rcsb.org This research revealed a preference for sulfoxidation over aromatic hydroxylation, a key finding for understanding the metabolic fate of thiophene-containing drug candidates. rcsb.org

Furthermore, derivatives of this compound are being explored for their therapeutic potential. For example, compounds incorporating the 3-(2-thienyl) motif have been investigated in the context of cancer research. ontosight.ai The unique three-dimensional shape and electronic distribution of these molecules make them attractive scaffolds for designing novel enzyme inhibitors and receptor modulators.

The table below summarizes some of the key research areas involving thienylbenzoic acid derivatives.

| Research Area | Key Findings/Applications | Relevant Compounds | Source |

|---|---|---|---|

| Enzyme Inhibition | Derivatives show potential as inhibitors of enzymes like MtDHFR and penicillin-binding proteins. | Substituted 3-benzoic acid derivatives | uef.finih.govacs.org |

| Structural Biology | Crystal structures reveal binding modes and metabolic pathways of thienylbenzoic acids. | 4-(thiophen-2-yl)benzoic acid | rcsb.org |

| Materials Science | Substitution patterns influence liquid crystal phases and optical properties. | 3- and 4-n-alkanoyloxy benzoic acids | nih.gov |

| Synthetic Methodology | Development of efficient synthetic routes, such as cross-coupling reactions, to access these compounds. | 3-(2-Thienyl)phenylboronic acid | evitachem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIZFGIUKSSIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353122 | |

| Record name | 3-(2-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29886-63-3 | |

| Record name | 3-(Thien-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29886-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Thien-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 2 Thienyl Benzoic Acid and Its Analogues

Retrosynthetic Analysis and Key Precursors for 3-(2-Thienyl)benzoic Acid Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection lies at the C-C bond between the phenyl and thienyl rings. This bond is typically formed via a cross-coupling reaction, a cornerstone of modern organic synthesis.

This retrosynthetic approach points to two key precursor types:

A substituted benzene (B151609) derivative bearing a reactive group (e.g., a halide or a boronic acid) and a precursor to the carboxylic acid.

A substituted thiophene (B33073) derivative with a complementary reactive group.

Cross-Coupling Reactions for Thienyl-Phenyl Bond Formation

The formation of the bond between the thiophene and benzene rings is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods for achieving this transformation.

Palladium-Catalyzed Approaches in Aryl-Heteroaryl Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings, are widely employed for the formation of C(sp²)–C(sp²) bonds. acs.orgnih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly noteworthy due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govnih.gov

In a typical Suzuki-Miyaura approach to this compound, 3-bromobenzoic acid or its corresponding ester can be coupled with 2-thienylboronic acid. Alternatively, 3-carboxyphenylboronic acid can be reacted with 2-bromothiophene. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like palladium acetate (B1210297) or bis(triphenylphosphine)palladium(II) dichloride, in the presence of a suitable phosphine (B1218219) ligand and a base. nih.gov The choice of ligand is crucial for the efficiency of the catalytic cycle and can range from simple triphenylphosphine (B44618) to more sophisticated biarylphosphines. nih.gov

A variety of palladium catalysts and ligands have been developed to optimize the synthesis of biaryl compounds. nih.gov For instance, the use of bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields and faster reaction times. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Biaryl Compounds

| Aryl Halide/Pseudohalide | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| Methyl 2-bromo-6-iodobenzoate | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | - | Na₂CO₃ | H₂O/THF | - |

| Diphenylmethyl 2,3,4,5,6-pentafluorobenzoate | (4-methoxyphenyl)boronic acid | (η³-1-tBu-indenyl)Pd(IPr)Cl | IPr | K₂CO₃ | Toluene/Ethanol | >95 |

Data sourced from relevant studies on palladium-catalyzed cross-coupling reactions. nih.govnih.gov

Alternative Transition Metal-Catalyzed Coupling Reactions

While palladium catalysis is dominant, other transition metals such as nickel, copper, and rhodium can also effectively catalyze aryl-heteroaryl bond formation. nih.gov Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, have a long history in organic synthesis. nih.gov These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific substrates.

For the synthesis of thienyl-phenyl systems, copper-catalyzed methods can provide a viable alternative. For instance, the coupling of a halobenzoic acid derivative with a thienyl organocuprate or a thienyl halide with a phenyl organocuprate could be envisioned. Recent advancements in copper catalysis have led to the development of milder reaction conditions, often employing ligands to stabilize the copper catalyst and facilitate the reaction.

Carboxylation Strategies for Benzoic Acid Moiety Elaboration

The introduction of the carboxylic acid group onto the benzene ring is another key synthetic transformation. This can be achieved either before or after the cross-coupling step.

Directed Ortho Metalation (DoM) and Carboxylation

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgnih.govacs.org This method relies on the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. The resulting aryllithium species can then be trapped with an electrophile, such as carbon dioxide (in the form of dry ice or CO₂ gas), to install a carboxylic acid group. organic-chemistry.orgnih.govacs.org

In the context of this compound synthesis, if the thienyl group is already in place, a directing group on the benzene ring can be utilized to introduce the carboxyl group at the desired position. However, a more common strategy involves using a directing group that is a precursor to the final structure. For instance, starting with a 3-substituted phenylthiophene where the substituent is a directing group (e.g., a methoxy (B1213986) group), DoM can be employed to introduce the carboxyl group. organic-chemistry.orgnih.govacs.org The carboxylate group itself can act as a directing group, allowing for further functionalization of the benzoic acid ring. organic-chemistry.orgnih.govacs.org

The choice of the organolithium reagent and reaction conditions is critical for the success of DoM. organic-chemistry.orgnih.govacs.org For example, the combination of s-BuLi and TMEDA is often used for the deprotonation of positions ortho to a carboxylate group. organic-chemistry.orgnih.gov

Table 2: Examples of Directed Ortho Metalation for Benzoic Acid Synthesis

| Substrate | Reagent | Electrophile | Product |

| 2-Methoxybenzoic acid | s-BuLi/TMEDA | Various electrophiles | 3-Substituted 2-methoxybenzoic acids |

| 2-Methoxybenzoic acid | n-BuLi/t-BuOK | Various electrophiles | 6-Substituted 2-methoxybenzoic acids |

| 3-Halobenzoic acid esters | Organolithium | Arylthiolating agent | 2-(Arylthio)-3-halobenzoic acid esters |

Data sourced from studies on Directed Ortho Metalation. organic-chemistry.orgnih.govoup.com

Other Carbonylation Methods

Besides DoM, other carbonylation methods can be employed to introduce the benzoic acid functionality. One such method is the carbonylation of an aryl halide or triflate in the presence of a palladium catalyst and carbon monoxide gas. This reaction provides a direct route to the carboxylic acid or its ester derivative. For example, 3-bromo-2-thienylbenzene could be subjected to palladium-catalyzed carbonylation to yield this compound.

Another approach involves the oxidation of a methyl group. If 3-methyl-2-thienylbenzene is available, it can be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Multi-Step Synthesis Pathways for Complex this compound Derivatives

The construction of complex derivatives of this compound often necessitates multi-step synthetic sequences. These pathways allow for the introduction of various functional groups and the creation of more intricate molecular architectures.

A common and pivotal intermediate in these syntheses is 2-(2-thienyl)benzonitrile. This compound can be prepared through methods like the Ullmann coupling. researchgate.net Subsequent hydrolysis of the nitrile group under basic conditions, for instance, using potassium hydroxide (B78521) in ethylene (B1197577) glycol, yields the corresponding 2-(2-thienyl)benzoic acid. researchgate.net This foundational molecule can then undergo further transformations.

For instance, the synthesis of 3-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoic acid involves a multi-step process. smolecule.com This typically begins with the formation of an amino acid derivative, where a thienylcarbonyl group is introduced via acylation. This is followed by a coupling reaction with a benzoic acid derivative, often employing standard peptide coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC). smolecule.com

Another example involves the preparation of enantiomerically pure 3-hydroxy-3-(2-thienyl)-propylamine, a valuable intermediate. One synthetic route starts with 3-chloro-1-(2-thienyl)-propan-1-ol, which is reacted with phthalic anhydride. google.com The resulting product, 2-[(3-chloro-1-thien-2-ylpropoxy)carbonyl]benzoic acid, undergoes further reactions to yield the desired chiral amine. google.com

The synthesis of more complex heterocyclic systems incorporating the this compound scaffold has also been explored. For example, thioflavones and their pyridyl analogs can be synthesized from 2-mercaptobenzoic acid or its nicotinic acid equivalent. koreascience.kr These multi-step sequences often involve the initial formation of a methylthio derivative, followed by acylation and cyclization reactions to build the final heterocyclic ring system. koreascience.kr

Below is a table summarizing a multi-step synthesis example:

| Starting Material | Intermediate(s) | Final Product Class | Key Reactions | Reference |

| 2-Chlorobenzonitrile | 2-(2-Thienyl)benzonitrile | Indeno[1,2-b]thiophenes | Kumada Coupling, Hydrolysis, Cyclization | researchgate.net |

| Phenylacetone | Amino acid derivative with thienylcarbonyl group | Complex amino acid derivatives | Acylation, Peptide Coupling | smolecule.com |

| 3-Chloro-1-(2-thienyl)-propan-1-ol | 2-[(3-Chloro-1-thien-2-ylpropoxy)carbonyl]benzoic acid | Enantiomerically pure 3-hydroxy-3-(2-thienyl)-propylamines | Reaction with anhydride, Chiral resolution | google.com |

| 2-Mercaptobenzoic acid | 2-(Methylthio)benzoic acid, 1-[(2-Methylthio)phenyl]-3-phenylprop-2-yn-1-ones | Thioflavones | S-methylation, Acylation, Cyclization | koreascience.kr |

Novel Synthetic Methodologies and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods, in line with the principles of green chemistry. This has led to the exploration of novel catalysts, alternative reaction media, and energy sources for the synthesis of this compound and its analogues.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds. nih.govnih.gov Green chemistry approaches have focused on making this reaction more environmentally friendly. This includes the use of water as a solvent, which is a significant improvement over traditional organic solvents that are often toxic and difficult to recycle. nih.gov For example, a LaPO4·Pd nanocatalyst has been shown to be effective for Suzuki-Miyaura couplings in an aqueous medium, offering high yields and the ability to be recycled and reused for multiple reaction cycles. nih.gov Similarly, the use of a palladium hydroxide catalyst in an ethanol/water solvent system provides an efficient and more environmentally benign route to biaryl compounds. nih.gov

Transition-metal-free methods are also gaining traction as they avoid the use of costly and potentially toxic heavy metals. acs.org One such approach involves a light-mediated cascade reaction where aryl bromides are converted to aryl iodides in situ, which then couple with unactivated arenes in a basic aqueous medium under UV irradiation. acs.org

The use of heterogeneous catalysts is another key aspect of green synthetic strategies, as they can be easily separated from the reaction mixture and reused. rsc.org Copper(I)-exchanged zeolites have been developed as efficient and inexpensive catalysts for the homocoupling of aryl boronic acids to produce symmetrical biaryls. mdpi.com These reactions can be performed under mild conditions, sometimes even in water without the need for a base. mdpi.com

Microwave-assisted synthesis has also emerged as a green chemistry tool, often leading to shorter reaction times, higher yields, and the use of solvent-free conditions. rasayanjournal.co.inwjpmr.com For example, the one-pot condensation reaction of acid hydrazides, ammonium (B1175870) acetate, and dicarbonyl compounds on the surface of silica (B1680970) gel under microwave irradiation provides an efficient route to 1,2,4-triazines. rasayanjournal.co.in

The following table highlights some novel and green synthetic approaches:

| Methodology | Catalyst/Reagent | Solvent/Conditions | Key Advantages | Reference |

| Suzuki-Miyaura Coupling | LaPO4·Pd nanocatalyst | Aqueous medium | High yields, Recyclable catalyst, Sustainable | nih.gov |

| Suzuki-Miyaura Coupling | Pd(OH)2 | Ethanol/water | Environmentally friendly solvent, Good yields | nih.gov |

| Light-Mediated Cascade Reaction | "Transition-metal-free" | Basic aqueous media, UV irradiation | Avoids costly/toxic metals, Green conditions | acs.org |

| Homocoupling of Aryl Boronic Acids | Cu(I)-exchanged zeolite | Methanol or water | Inexpensive catalyst, Mild conditions, Heterogeneous | mdpi.com |

| Ullmann Homocoupling | Palladium, gold, nickel nanoparticles | Milder conditions | Broader substrate scope, Enhanced efficiency | rsc.org |

| Microwave-Assisted Synthesis | Silica gel, Lawesson's reagent | Solvent-free | Shorter reaction times, High efficiency | rasayanjournal.co.inwjpmr.com |

| Solar Radiation Catalysis | Lemon juice | - | Renewable energy source, Biodegradable catalyst | nih.gov |

Reactivity and Transformational Chemistry of 3 2 Thienyl Benzoic Acid Scaffolds

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) and Benzene (B151609) Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. In 3-(2-Thienyl)benzoic acid, two aromatic rings are available for substitution, but their reactivity is significantly different. Thiophene is a π-excessive heterocycle and is substantially more reactive towards electrophiles than benzene. quora.comstackexchange.comuoanbar.edu.iq This inherent reactivity difference is the primary determinant of regioselectivity in SEAr reactions.

The benzene ring is substituted with a carboxylic acid group, which is a moderate deactivating group and a meta-director due to its electron-withdrawing nature. Conversely, the thiophene ring is activated by the electron-donating nature of the sulfur atom's lone pairs and is substituted at the 2-position by the benzoic acid moiety. In 2-substituted thiophenes, electrophilic attack occurs preferentially at the C-5 position, which is the most electron-rich and sterically accessible site. slideshare.net

Therefore, electrophilic attack on this compound will overwhelmingly occur on the thiophene ring at the C-5 position. Reaction on the deactivated benzene ring would require much harsher conditions, and substitution would be directed to the positions meta to the carboxylic acid (C-2' and C-6').

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-(5-Nitro-2-thienyl)benzoic acid |

| Bromination | Br₂ / FeBr₃ | 3-(5-Bromo-2-thienyl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 3-(5-Sulfo-2-thienyl)benzoic acid |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, including derivatization, reduction, and oxidation.

The carboxylic acid of this compound can be readily converted into various derivatives, such as esters and amides, through standard condensation reactions. These transformations are typically chemoselective, leaving the aromatic rings unaffected under mild conditions.

Esterification: The reaction with an alcohol in the presence of an acid catalyst, known as Fischer esterification, is a common method to produce esters. libretexts.org Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be reacted with an alkyl halide after deprotonation, or with reagents like tin(II) compounds as catalysts. google.comgoogle.com

Amidation: The direct reaction of a carboxylic acid with an amine is often inefficient. Therefore, activating agents are employed to facilitate amide bond formation. A common laboratory method involves first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. nih.gov Another approach is the use of coupling reagents, such as titanium tetrachloride (TiCl₄), which mediate the direct condensation of the carboxylic acid and amine. nih.gov

Table 2: Common Derivatization Reactions of this compound

| Derivative | Reagents | Product Name |

|---|---|---|

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-(2-thienyl)benzoate |

| Ethyl Ester | Ethanol (C₂H₅OH), H₂SO₄ (cat.) | Ethyl 3-(2-thienyl)benzoate |

| Benzyl Amide | 1. SOCl₂ 2. Benzylamine | N-Benzyl-3-(2-thienyl)benzamide |

The carboxylic acid functional group can undergo reduction to a primary alcohol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, followed by an acidic workup. chemistrysteps.com Borane (BH₃) complexes are also effective and can offer different selectivity profiles in multifunctional molecules. researchgate.net The reduction proceeds via an aldehyde intermediate, which is more reactive than the carboxylic acid and is immediately reduced further to the alcohol, preventing its isolation. chemistrysteps.comorganicchemistrytutor.com The product of this reaction would be [3-(2-thienyl)phenyl]methanol.

Oxidation of the carboxylic acid group is not a typical transformation. The thiophene ring, however, is susceptible to oxidation under certain conditions, which can lead to the formation of sulfoxides or sulfones, though this often requires specific reagents to avoid degradation of the ring.

Nucleophilic Substitution Reactions on Substituted Thienyl or Benzoic Acid Moieties

Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich aromatic rings like benzene and thiophene. For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a good leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com

For a derivative of this compound to undergo SNAr, it would first need to be functionalized with both a suitable leaving group (e.g., -F, -Cl) and at least one strong EWG. For example, in a hypothetical derivative like 3-(5-chloro-4-nitro-2-thienyl)benzoic acid, the chlorine atom would be activated towards displacement by a nucleophile due to the ortho-nitro group. The nucleophile would attack the carbon bearing the leaving group, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to yield the substituted product. libretexts.org The reaction is more facile on rings that are rendered sufficiently electron-poor by activating substituents. dalalinstitute.com

Cyclization and Annulation Reactions Employing this compound as a Building Block

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of polycyclic aromatic compounds containing a thiophene ring. researchgate.net Intramolecular cyclization reactions can be employed to form new rings.

A common strategy is intramolecular Friedel-Crafts acylation. First, the carboxylic acid is converted to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂). Then, in the presence of a Lewis acid catalyst such as AlCl₃, the acid chloride can acylate one of the aromatic rings. Given the positions of the functional groups, cyclization onto the thiophene ring is plausible. This would involve the electrophilic acylium ion attacking the C-3 position of the thiophene ring, leading to the formation of a new six-membered ring and yielding a fused ketone structure. Such cyclization strategies are pivotal in constructing complex heterocyclic systems from readily available biaryl precursors. vt.edunsf.gov

Advanced Spectroscopic and Structural Elucidation of 3 2 Thienyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like 3-(2-Thienyl)benzoic acid.

One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive data on the chemical environment and connectivity of protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons on both the benzene (B151609) and thiophene (B33073) rings, as well as the acidic proton of the carboxylic acid group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylic acid group and the electronic properties of the thiophene ring. The protons on the benzoic acid ring typically appear as a complex multiplet pattern, while the thiophene protons exhibit characteristic coupling patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It shows distinct resonances for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the quaternary carbons, and the protonated aromatic carbons.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular structure.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another within the same spin system.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the different structural fragments and confirming the substitution pattern of the rings.

Table 1: Representative ¹H and ¹³C NMR Data for Benzoic Acid Derivatives

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Benzoic acid | 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.55 (t, J = 7.92 Hz, 2H) rsc.org | 172.60, 133.89, 130.28, 129.39, 128.55 rsc.org |

| 3-Chlorobenzoic acid | 13.34 (s, 1H), 7.79 (m, 2H), 7.70(m, 1H), 7.55(t, J = 8.08 Hz, 1H) rsc.org | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 rsc.org |

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful tools for identifying functional groups and probing the conformational properties of this compound.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, broadened due to hydrogen bonding. docbrown.info The strong, sharp absorption band for the carbonyl (C=O) stretching vibration of an aryl carboxylic acid is expected between 1700 and 1680 cm⁻¹. docbrown.info The C-H stretching vibrations of the aromatic rings appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz Additionally, C-C stretching vibrations within the aromatic rings are observed in the 1600-1400 cm⁻¹ region. vscht.cz The C-O stretching vibration of the carboxylic acid group typically appears in the 1320-1210 cm⁻¹ range. docbrown.info

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of benzoic acid derivatives shows characteristic modes for the C=O, C=C, and C-H stretching vibrations. ias.ac.in Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for analyzing the symmetric vibrations of the aromatic rings.

Table 2: Characteristic Vibrational Frequencies for Benzoic Acid

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | 3300-2500 (broad) docbrown.info |

| Aromatic C-H Stretch | 3100-3000 vscht.cz |

| Carbonyl (C=O) Stretch | 1700-1680 docbrown.info |

| Aromatic C=C Stretch | 1625-1465 docbrown.info |

| Carboxylic Acid C-O Stretch | 1320-1210 docbrown.info |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For benzoic acid and its derivatives, common fragmentation pathways include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and cleavages of the aromatic rings. In the case of this compound, fragmentation of the thiophene ring would also be expected.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques for Thienyl-Containing Analytes

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for determining the molecular weight of organic compounds, including thienyl-containing molecules like this compound. nih.gov This soft ionization method is particularly suitable for analyzing molecules that may be fragile and prone to fragmentation with other ionization techniques. mdpi.com

The process involves co-crystallizing the analyte with an excess of a matrix compound that strongly absorbs laser energy at a specific wavelength. For analytes with aromatic systems, matrices derived from cinnamic acid or benzoic acid are often employed. mdpi.com Common matrices suitable for small organic molecules include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB). tcichemicals.com For thiophene-containing polymers, specialized matrices like trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) have proven effective, suggesting its potential applicability for smaller thienyl-containing analytes. nih.gov

Upon irradiation with a pulsed laser, the matrix absorbs the energy and vaporizes, carrying the intact analyte molecule into the gas phase. The matrix then facilitates the ionization of the analyte, typically through protonation, resulting in the formation of [M+H]⁺ ions with minimal fragmentation. The high absorptivity of the matrix at the laser's wavelength is a key parameter for its effectiveness. nih.gov This gentle process allows for the accurate mass determination of the parent molecule, which is crucial for structural confirmation.

Table 1: Common MALDI Matrices for Analysis of Small Organic Molecules

Matrix Abbreviation Typical Analytes α-Cyano-4-hydroxycinnamic acid CHCA Peptides, Small Molecules Sinapinic acid SA Proteins, Peptides 2,5-Dihydroxybenzoic acid DHB Glycans, Peptides, Small Molecules trans-2-[3-(4-t-Butyl-phenyl)-2-methyl-2-propenylidene]malononitrile DCTB Synthetic Polymers (e.g., Polythiophenes)

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive insights into the three-dimensional structure of a molecule in the solid state, including its conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. While the specific crystal structure of this compound is not publicly available, analysis of closely related thiophene-benzoic acid derivatives allows for a detailed prediction of its molecular architecture and intermolecular interactions. nih.gov

The molecular packing in such compounds is typically dominated by strong hydrogen bonds and other intermolecular forces. nih.gov For aromatic carboxylic acids, the most prominent interaction is the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net Additionally, weaker C—H···O interactions and π-π stacking between the aromatic rings (thiophene and benzene) contribute significantly to the stability of the crystal lattice. nih.govlookchem.com The relative orientation of the thiophene and benzene rings, defined by the dihedral angle, is a key structural feature influenced by both crystal packing forces and intramolecular electronic effects.

Single crystal X-ray diffraction analysis would yield precise data on the unit cell parameters and atomic positions. Based on data from the closely related compound, 4-(2-Thienylmethyleneamino)benzoic acid, it is anticipated that this compound would crystallize in a common space group, such as a monoclinic system (e.g., P2₁/c). nih.gov

The analysis would reveal a non-planar conformation, with a significant dihedral angle between the planes of the thiophene and benzoic acid rings. In the analogue 4-(2-Thienylmethyleneamino)benzoic acid, this angle is 41.91(8)°. nih.gov The primary intermolecular interaction would be the characteristic carboxylic acid dimer, formed via strong O—H···O hydrogen bonds. This robust supramolecular synthon dictates the primary organization of the molecules in the crystal. ias.ac.in Weaker C—H···O and C—H···π interactions would further connect these dimers into a stable three-dimensional network. nih.gov

Table 2: Representative Crystallographic Data for a Thiophene-Benzoic Acid Analogue Data from 4-(2-Thienylmethyleneamino)benzoic acid, a related structure. nih.gov

Parameter Value Chemical Formula C₁₂H₉NO₂S Crystal System Monoclinic Space Group P2₁/c a (Å) 3.8801 (3) b (Å) 10.0849 (11) c (Å) 27.380 (3) β (°) 93.185 (1) Volume (ų) 1069.74 (18) Z 4

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions involved in significant intermolecular contacts can be identified. nih.gov For aromatic carboxylic acids, the d_norm map typically highlights the strong O—H···O hydrogen bonds of the carboxylic acid dimer as distinct red regions, indicating close contacts. researchgate.net

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Predicted Contribution (%) Description H···H ~45-55% Represents contacts between hydrogen atoms on the peripheries of the molecules. C···H / H···C ~25-35% Corresponds to C-H···π interactions and general contacts between carbon and hydrogen atoms. O···H / H···O ~10-15% Primarily represents the strong O-H···O hydrogen bonds of the carboxylic acid dimer. S···H / H···S ~5-10% Indicates contacts involving the sulfur atom of the thiophene ring. C···C ~1-5% Represents π-π stacking interactions between the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. pharmatutor.org The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions associated with its conjugated system, which includes the benzene ring, the thiophene ring, and the carboxyl group. youtube.comusp.br

The parent molecule, benzoic acid, typically displays two main absorption bands: a strong primary band (B-band or E2-band) around 230 nm and a weaker secondary band (C-band) with fine structure around 274 nm. sielc.comrsc.org These absorptions are due to π→π* transitions within the benzene chromophore. spcmc.ac.in The presence of the thiophene ring attached to the benzoic acid core extends the conjugated π-electron system. This extended conjugation is expected to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). usp.br Consequently, a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) is predicted for this compound compared to benzoic acid itself. spcmc.ac.in The carboxyl group also possesses non-bonding electrons (n-electrons) on its oxygen atoms, allowing for weak, longer-wavelength n→π* transitions, though these are often obscured by the more intense π→π* bands. pharmatutor.org

Table 4: Comparison of Experimental and Predicted UV-Vis Absorption Maxima (λ_max)

Compound B-band (π→π*) (nm) C-band (π→π*) (nm) Transition Type Benzoic Acid (Experimental) ~230 ~274 Allowed and Forbidden π→π* This compound (Predicted) >230 >274 Allowed and Forbidden π→π*

Computational Chemistry and Theoretical Modeling of 3 2 Thienyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and optimize the molecular geometry of compounds like 3-(2-Thienyl)benzoic acid. vjst.vn These calculations provide insights into the molecule's stability, bond lengths, and bond angles. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and reliable combination for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set. researchgate.netajrconline.orgresearchgate.netnih.gov The B3LYP functional effectively incorporates electron correlation, while the 6-311++G(d,p) basis set provides a flexible description of the electron distribution by including diffuse functions (++) for anionic and lone-pair electrons, and polarization functions (d,p) for accurately representing bond shapes. ahievran.edu.tr Geometry optimization of this compound is performed using this level of theory to find the minimum energy conformation of the molecule. researchgate.netajrconline.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netschrodinger.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. schrodinger.comnih.gov For derivatives of benzoic acid, DFT calculations are used to determine the energies of these orbitals and their energy gap. vjst.vnresearchgate.netepstem.net An analysis of the electron density distribution in the HOMO and LUMO of this compound would reveal that the HOMO is likely localized on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed over the benzoic acid moiety.

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Typical Calculated Value (eV) for related structures |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

Note: The values presented are typical ranges for similar aromatic carboxylic acids and may vary for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. niscpr.res.inniscpr.res.inactascientific.com The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic group and the sulfur atom of the thiophene ring, indicating these as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential, marking it as a site for nucleophilic attack. vjst.vn

Quantum Chemical Descriptors for Reactivity and Acidity Prediction

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released upon gaining an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).

These descriptors are instrumental in predicting the reactivity and acidity of this compound. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.netsemanticscholar.org The acidity can be inferred from the stability of the conjugate base after deprotonation, which can be modeled computationally.

Table 2: Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and the influence of the solvent environment. semanticscholar.orgnih.gov For this compound, MD simulations can explore the rotational freedom around the single bond connecting the thiophene and benzene (B151609) rings. This analysis helps identify the most stable conformers and the energy barriers between them. nih.govresearchgate.net Furthermore, by performing simulations in an explicit solvent (like water), it is possible to study how solvent molecules interact with the solute and affect its conformation and properties, such as the stability of hydrogen bonds. nih.gov

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. niscpr.res.inniscpr.res.in This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govnih.govmdpi.com For this compound, docking studies can be performed against various protein targets to predict its binding affinity and interaction patterns. ekb.egmdpi.com The process involves placing the ligand in the binding site of the protein and calculating a docking score, which estimates the binding energy. ekb.eg Analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Binding Site Analysis and Interaction Energy Calculations

Binding site analysis is a crucial computational technique used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. This analysis involves identifying the specific amino acid residues within the binding pocket that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the ligand's affinity and potential biological activity.

Molecular docking is a primary method for this analysis. In a typical docking study, the three-dimensional structure of the ligand is placed into the binding site of a receptor. An algorithm then samples different orientations and conformations of the ligand to find the most favorable binding pose. The quality of this pose is evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy in kcal/mol. A more negative binding energy generally indicates a more stable protein-ligand complex.

For a molecule like this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues such as arginine, lysine, or histidine. The thiophene and benzene rings, being aromatic, can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

In studies of similar thiophene derivatives, molecular docking has been successfully used to predict binding modes and affinities. For example, a study on novel tetrasubstituted thiophene analogues as potential SARS-CoV-2 inhibitors found binding energies ranging from -25.18 to -81.42 kcal/mol gyanvihar.org. Another investigation into thienyl chalcone (B49325) derivatives as potential anti-breast cancer agents also utilized molecular docking to understand the drug-receptor relationship . These examples highlight the types of interactions and energy values that could be expected in a computational study of this compound.

Table 1: Illustrative Interaction Data for Thiophene Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Range of Binding Energies (kcal/mol) | Key Interacting Residues (Examples) |

| Tetrasubstituted Thiophenes | SARS-CoV-2 Mpro | -25.18 to -81.42 | Not specified |

| Thienyl Chalcones | Estrogen Receptors | Not specified | Not specified |

| Other Thiophene Derivatives | RORγt Receptor | Not specified | Not specified |

Note: This table is illustrative and compiled from studies on various thiophene derivatives, not this compound itself.

The calculation of interaction energies is a more rigorous approach that can provide a more accurate estimation of binding affinity. Methods like the Linear Interaction Energy (LIE) method combine molecular dynamics simulations with an empirical equation to calculate the binding free energy frontiersin.org. These calculations consider the dynamic nature of the protein-ligand complex and the effects of solvation, offering a more detailed energetic profile of the binding event.

Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method is often one of the initial steps in the drug development pipeline, allowing researchers to prioritize which compounds to synthesize and test experimentally. There are two main approaches to virtual screening: ligand-based and structure-based.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. A library of compounds is docked into the binding site of the protein, and the binding of each compound is evaluated using a scoring function. The top-scoring compounds are then selected for further investigation. Given its structural features, this compound could be a candidate molecule within such a library or could be identified as a "hit" from a screening campaign.

Phenotypic screening using virtual tools has also proven effective. For instance, a screening of an in-house chemical library led to the identification of a promising thiophene-based hit for the development of Ebola virus entry inhibitors acs.org. Similarly, virtual screening has been employed to discover thiophene derivatives as potential inhibitors of the RORγt receptor techscience.com. These examples underscore the utility of virtual screening in identifying novel therapeutic agents based on the thiophene scaffold.

Ligand-based virtual screening, on the other hand, uses the structure of known active compounds to identify others with similar properties. If this compound were found to have a particular biological activity, its chemical structure could be used as a template to search for other molecules with similar 2D or 3D features, with the hypothesis that they might exhibit similar activities. The thiophene ring, in particular, is considered an important pharmacophore and is often used as a bioisosteric replacement for phenyl rings in drug design nih.gov.

Topological Analyses (e.g., AIM, NBO) for Intermolecular Interactions

Topological analyses, such as the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, are powerful quantum chemical methods used to investigate the electronic structure of molecules and the nature of chemical bonds and intermolecular interactions.

Atoms in Molecules (AIM) The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding researchgate.net. Within this framework, a bond critical point (BCP) is a point between two atoms where the electron density is at a minimum along the line connecting them but at a maximum in the perpendicular directions. The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), can reveal the nature of the interaction. For example, a negative Laplacian is indicative of a covalent bond, while a positive Laplacian suggests a closed-shell interaction, such as an ionic bond, hydrogen bond, or van der Waals interaction. AIM analysis can be used to precisely characterize the strength and nature of intramolecular and intermolecular hydrogen bonds, which would be particularly relevant for the carboxylic acid group of this compound.

Natural Bond Orbital (NBO) NBO analysis provides a localized, Lewis-like picture of a molecule's electronic structure q-chem.com. It partitions the complex many-electron wavefunction into localized orbitals that correspond to core electrons, lone pairs, and chemical bonds. A key feature of NBO analysis is the ability to quantify the delocalization of electron density from occupied "Lewis-type" orbitals (donors) to unoccupied "non-Lewis-type" orbitals (acceptors). The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, resulting in a stabilization energy, E(2).

For this compound, NBO analysis could provide insights into several aspects of its electronic structure:

Intramolecular Hydrogen Bonding: NBO analysis can characterize any intramolecular hydrogen bonds, for instance, between the carboxylic acid group and the thiophene sulfur atom, if sterically feasible.

Intermolecular Interactions: When studying dimers or larger clusters of this compound, NBO analysis can identify and quantify the specific orbital interactions that constitute intermolecular hydrogen bonds or other non-covalent interactions.

A study on other thiophene derivatives used NBO analysis to investigate intramolecular and intermolecular charge transfer, finding that electron density is transferred from lone pairs of oxygen or nitrogen atoms to anti-bonding orbitals of C-C, C-O, or C-N bonds materialsciencejournal.org. Another study on the interaction of carbonyl sulfide with thiophene used NBO analysis to confirm charge transfer between the two molecules, highlighting the utility of this method in understanding intermolecular interactions periodicodimineralogia.it.

Table 2: Illustrative NBO Analysis Data for a Thiophene Derivative Interacting with Carbonyl Sulfide

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) of COS | σ* (C1-H6) of Thiophene | Not specified | Charge Transfer |

Note: This table is based on a study of thiophene and carbonyl sulfide and serves to illustrate the type of data obtained from NBO analysis.

Investigation of Biological Activities and Pharmacological Potential of 3 2 Thienyl Benzoic Acid Derivatives

In Vitro and In Vivo Screening Methodologies for Bioactivity Assessment

The evaluation of the biological activity of 3-(2-thienyl)benzoic acid derivatives relies on a variety of established screening methodologies. These techniques allow researchers to assess the pharmacological potential of newly synthesized compounds in a systematic and reproducible manner.

In vitro methods are foundational for initial screening. To determine antimicrobial efficacy, the broth microdilution method is commonly used to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. nih.gov For anticancer and cytotoxic activity profiling, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric assay. ekb.eg This method measures the metabolic activity of cells and thus their viability after exposure to the test compound, allowing for the calculation of the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro). nih.gov Enzyme inhibition assays are also crucial, for instance, in assessing the effect of compounds on specific targets like the Fms-like tyrosine kinase 3 (FLT3) enzyme in cancer research. nih.gov

Antimicrobial Activity Studies

The thiophene (B33073) nucleus is a key component in many compounds exhibiting antimicrobial properties, partly due to the presence of sulfur. jksus.org Consequently, derivatives of this compound have been investigated for their potential to combat microbial infections.

Research into heterocyclic compounds derived from or related to this compound has revealed notable antibacterial activity. For example, a series of 3-(4-substituted-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. nih.gov One derivative, compound 9a (3-(4-methyl-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione), showed significant broad-spectrum antibacterial activity. nih.gov Other derivatives in the same study were highly active specifically against Gram-positive bacteria. nih.gov Similarly, heterocycles derived from 2-thienylchalcones have shown moderate to good activity against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. jksus.org

| Compound | Structure Description | Activity Profile | Target Bacteria |

|---|---|---|---|

| 9a | 3-(4-methyl-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione | Marked broad-spectrum activity | Gram-positive & Gram-negative |

| 7b, 7c, 7d | 3-Arylaminomethyl-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones | Highly active | Gram-positive |

| 9b, 9c, 9d | 3-(4-Aryl-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones | Highly active | Gram-positive |

Anticancer and Cytotoxic Activity Profiles

The development of novel anticancer agents is a critical area of pharmacological research, and compounds containing the thienyl moiety have shown considerable promise. Various thienopyrimidine derivatives, which are structurally related to this compound, have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

One study detailed the synthesis of novel thienopyrimidines designed to target the Fms-like tyrosine kinase 3 (FLT3) enzyme, a key player in some forms of leukemia. nih.gov Two compounds from this series, 9a and 9b , exhibited potent cytotoxicity against colon (HT-29), liver (HepG-2), and breast (MCF-7) cancer cell lines, with IC50 values indicating greater potency than the reference standard in some cases. nih.gov Another investigation into different thienopyrimidine derivatives also found effective antiproliferative activity against MCF-7 and HepG-2 cell lines. ekb.eg Furthermore, a series of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines demonstrated potent anti-proliferative activity, with the most active compounds showing IC50 concentrations in the nanomolar range against colon (HCT116) and breast (MDA-MB-231) cancer cells. mdpi.com

| Compound | HT-29 (Colon) | HepG-2 (Liver) | MCF-7 (Breast) |

|---|---|---|---|

| 9a | 1.21 ± 0.34 | 6.62 ± 0.7 | 7.2 ± 1.9 |

| 9b | 0.85 ± 0.16 | 9.11 ± 0.3 | 16.26 ± 2.3 |

| Reference | 1.4 ± 1.16 | 13.915 ± 2.2 | 8.43 ± 0.5 |

These findings suggest that the thienyl scaffold, when incorporated into appropriate heterocyclic systems, is a key contributor to cytotoxic activity and warrants further investigation in the context of this compound derivatives. nih.gov

Antitubercular and Antiviral Potential

The global health threat posed by tuberculosis, especially multidrug-resistant strains, necessitates the discovery of new therapeutic agents. Weak acids, including benzoic acid, have been shown to possess antimycobacterial activity. nih.govnih.gov Research into benzoic acid esters as prodrugs has revealed that they can be more effective than the free acids, potentially due to easier diffusion through the mycobacterial cell membrane before being activated by intracellular enzymes. nih.govnih.gov Specifically, nitrobenzoates and dinitrobenzoates have demonstrated very interesting antitubercular activity that merits further exploration. nih.gov While these studies did not specifically include this compound, the positive results for the broader class of benzoic acid derivatives suggest that incorporating a thienyl group could be a viable strategy for developing novel antitubercular drugs.

The antiviral potential of this compound derivatives is less documented in available research. However, the broad biological activity of thiophene-containing compounds suggests that this is an area worthy of future investigation.

Enzyme Inhibition Studies (e.g., MAOB, Carbonic Anhydrase, Lipoxygenase)

The therapeutic potential of this compound derivatives is significantly highlighted by their ability to inhibit various key enzymes involved in pathological processes.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B is a crucial enzyme in the metabolism of neurotransmitters, and its inhibition is a key strategy in the management of neurodegenerative diseases. Certain derivatives, particularly those incorporating a chalcone (B49325) structure, have been identified as potent and selective MAO-B inhibitors. For instance, a series of 1,4-benzodioxan-substituted thienyl chalcone derivatives were synthesized and evaluated for their inhibitory action against human MAO-B (hMAO-B). nih.govresearchgate.net Among the tested compounds, one derivative emerged as a particularly potent inhibitor with an IC₅₀ value of 0.11 µM and a high selectivity index (>333) over the MAO-A isoform. nih.govresearchgate.net Further studies confirmed that this inhibition is both competitive and reversible. nih.govresearchgate.net Isatin-based derivatives have also shown promise, with some compounds exhibiting competitive and reversible MAO-B inhibition with Kᵢ values as low as 0.055 ± 0.010 µM. nih.gov

Interactive Data Table: MAO-B Inhibition by Thienyl-Containing Compounds

| Compound Class | Specific Derivative Example | Target | Inhibition Value | Selectivity Index (SI) | Ref |

|---|---|---|---|---|---|

| Thienyl Chalcone | Compound 12 | hMAO-B | IC₅₀ = 0.11 µM | >333 | nih.gov |

| Isatin-based Hydrazone | ISB1 | hMAO-B | Kᵢ = 0.055 µM | - | nih.gov |

Note: SI = IC₅₀ (hMAO-A) / IC₅₀ (hMAO-B)

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications, particularly in glaucoma management. rsc.orgnih.gov Studies on thienyl-substituted pyrazoline benzenesulfonamides, which are structurally related to the core compound, have demonstrated significant inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II. nih.gov The inhibition constants (Kᵢ) for these derivatives were found to be in the nanomolar range, with values between 232.16–637.70 nM for hCA I and 342.07–455.80 nM for hCA II, comparable to the clinically used inhibitor Acetazolamide. nih.gov However, it has been noted that simple benzoic acid analogues, without the sulfonamide group, generally exhibit weak or no significant activity against carbonic anhydrases. rsc.org

Interactive Data Table: Carbonic Anhydrase Inhibition by Thienyl-Substituted Sulfonamides

| Compound Class | Target Isoform | Kᵢ Range (nM) | Reference Compound (AZA) Kᵢ (nM) | Ref |

|---|---|---|---|---|

| Thienyl-substituted pyrazoline benzenesulfonamides | hCA I | 232.16 - 637.70 | 278.8 | nih.govnih.gov |

AZA: Acetazolamide

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes that play a critical role in the biosynthesis of inflammatory mediators. nih.gov Thiophene derivatives are recognized as promising candidates for the development of anti-inflammatory agents through the inhibition of these enzymes. researcher.life Research on pyrimidine (B1678525) derivatives of 3-(2-thienyl)acrylic acid, a close structural relative of this compound, has identified highly potent lipoxygenase inhibitors. nih.gov One such derivative demonstrated an IC₅₀ value of 10.7 μM against soybean lipoxygenase. nih.gov Benzoic acid itself has also been reported to possess lipoxygenase inhibitory effects. researchgate.net

Interactive Data Table: Lipoxygenase Inhibition by Related Derivatives

| Compound Class | Specific Derivative | Target Enzyme | Inhibition Value (IC₅₀) | Ref |

|---|

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological activity of this compound analogues is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies help to elucidate the key structural features required for potent and selective inhibition. researchgate.netiomcworld.com

For MAO-B inhibition within the thienyl chalcone series, the substitution pattern on the chalcone rings is critical. Modifications to the ring systems, such as replacing a 1,4-benzodioxan moiety with a 1,3-dioxaindane or a naphthyl group, have been shown to decrease inhibitory activity against hMAO-B. nih.gov This suggests that the electronic and steric properties of this part of the molecule are crucial for optimal interaction with the enzyme's active site.

In the case of carbonic anhydrase inhibitors , the presence of a benzenesulfonamide (B165840) group (-SO₂NH₂) is essential for potent activity. nih.gov This moiety is known to coordinate with the zinc ion in the active site of the enzyme. Benzoic acid derivatives lacking this sulfonamide group typically show a dramatic loss of inhibitory effect. rsc.org Furthermore, substitutions on the phenyl ring of the benzenesulfonamide portion, such as the introduction of halogen atoms like fluorine or bromine, can fine-tune the inhibitory potency against different CA isoforms. nih.gov

Mechanistic Investigations of Biological Action

Understanding the molecular mechanism of action is fundamental to drug design and development. For derivatives of this compound, mechanistic studies have focused on elucidating the nature of their interaction with target enzymes.

In the context of MAO-B inhibition , kinetic studies have revealed that potent thienyl chalcone derivatives act as competitive and reversible inhibitors . nih.govresearchgate.net This mode of inhibition implies that the compound competes with the natural substrate for binding to the active site of the enzyme. Molecular docking studies support this, showing that the inhibitor occupies the substrate cavity of MAO-B, forming specific interactions with key amino acid residues. nih.govresearchgate.net

For carbonic anhydrase inhibitors , the mechanism is well-established for sulfonamide-containing compounds. The primary sulfonamide group (-SO₂NH₂) is deprotonated and binds directly to the Zn²⁺ ion located in the catalytic site of the enzyme, displacing a water molecule or hydroxide (B78521) ion that is essential for catalysis. nih.gov This interaction is the cornerstone of their inhibitory activity.

In some cases, the biological action of benzoic acid derivatives may involve metabolic activation. For example, a different benzoic acid derivative, S-2E, was shown to be converted in the liver to its active metabolite, S-2E-CoA. nih.gov This coenzyme A conjugate then acts as a noncompetitive inhibitor of enzymes like HMG-CoA reductase and acetyl-CoA carboxylase. nih.gov While not directly demonstrated for this compound, this highlights a potential mechanism where the parent compound is a pro-drug that is activated in vivo.

Materials Science Applications and Advanced Functional Properties of 3 2 Thienyl Benzoic Acid Derivatives

Utilization as Building Blocks in Polymer Synthesis

The bifunctional nature of 3-(2-Thienyl)benzoic acid, featuring a reactive carboxylic acid group and a polymerizable thiophene (B33073) ring, makes it a valuable monomer for polymer synthesis. The carboxylic acid can be converted into other functional groups like esters or amides, while the thiophene ring can undergo electropolymerization or other coupling reactions. This allows for its incorporation into various polymer backbones, including polyesters, polyamides, and conjugated polymers.

The inclusion of this monomer can impart specific properties to the resulting polymers. For instance, polymers incorporating benzoic acid derivatives have been studied for their ability to host functional additives within their crystalline structures, a process that can prevent the aggregation of guest molecules and enhance material properties. mdpi.com While specific studies on this compound are not abundant, the principles derived from similar building blocks are applicable. For example, syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO) have been shown to form co-crystalline phases with benzoic acid, where the acid molecules are segregated within the polymer's crystalline cavities. mdpi.com This suggests that polymers derived from this compound could be designed to create nanoporous structures capable of encapsulating guest molecules, with the thiophene unit adding potential electronic or optical functionality.

The synthesis of amphiphilic star-shaped block copolymers has been demonstrated using multicomponent reactions involving benzoic acid, showcasing the versatility of the carboxylic acid group in complex polymer architectures. researchgate.net The presence of the thiophene ring in this compound offers an additional advantage for creating conductive or optically active polymers.

Applications in Liquid Crystal Development and Mesophase Behavior

The "bent-core" geometry of this compound is particularly significant. Bent-core molecules are known to form a variety of unique and often complex liquid crystal phases that are not accessible with traditional rod-like (calamitic) molecules. szfki.hu The introduction of different functional groups and alkyl chains to the this compound core allows for the fine-tuning of its mesomorphic properties, such as the temperature range and stability of the liquid crystal phases. szfki.hu

Research on related structures, such as 3- or 4-n-alkanoyloxy benzoic acids, has shown that modifying the length of alkyl chains can systematically alter the thermal and mesomorphic properties. nih.gov For these compounds, broad emission spectra in the blue-to-green range (410–575 nm) have been observed, with the emission wavelength shifting based on the alkyl chain length. nih.gov This indicates that liquid crystals based on this compound could also possess interesting photoluminescent properties.

| Compound Family | Key Structural Feature | Observed Mesophase Behavior | Potential Application |

| Alkanoyloxy Benzoic Acids | Hydrogen-bonded dimers | Nematic, Smectic phases | Displays, Optical Devices nih.gov |

| Bent-Core Azocinnamoyl Derivatives | Central "bent" unit with side arms | Nematic, Smectic, B7 phases | Photosensitive Materials, Nonlinear Optics szfki.hu |

| 2,1,3-Benzothiadiazole Derivatives | Heterocyclic core | Room-temperature nematic phases | Fluorescent Displays, Sensors mdpi.com |

Role in Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The carboxylic acid group of this compound makes it an excellent candidate for an organic linker in MOF synthesis. nih.gov Upon deprotonation, the carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), leading to the formation of extended one-, two-, or three-dimensional networks.

The synthesis of MOFs typically occurs under solvothermal conditions, where the metal salt and the organic linker are heated in a high-boiling-point solvent. The specific structure of the resulting MOF is dictated by the coordination geometry of the metal ion and the length, geometry, and functionality of the organic linker. The bent geometry of this compound can lead to the formation of MOFs with complex and novel topologies, distinct from those formed by linear linkers like terephthalic acid. nih.gov

Furthermore, the thiophene ring introduces additional functionality. The sulfur atom in the thiophene ring can potentially act as a secondary coordination site for certain soft metal ions, influencing the final framework structure. MOFs constructed from such functionalized linkers have shown great promise in applications like gas storage, separation, catalysis, and chemical sensing. nih.govresearchgate.net For instance, MOFs have been successfully used for the adsorptive removal of arsenic from water, with the framework's properties tailored by the choice of metal and organic linker. researchgate.net

Self-Assembly and Supramolecular Chemistry Based on this compound

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound molecule is well-suited for forming predictable supramolecular assemblies. The primary interaction is the strong and directional hydrogen bonding between carboxylic acid groups, which typically leads to the formation of centrosymmetric dimers. mpg.de

These dimers can then self-assemble into larger, ordered structures. Studies on similar molecules, like 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) on surfaces, have revealed the formation of complex two-dimensional open hexagonal networks stabilized by hydrogen bonds. mpg.de The bent shape of this compound, combined with potential π-π stacking interactions between the aromatic thiophene and benzene (B151609) rings, can guide its assembly into unique tapes, sheets, or helical structures. The interplay between hydrogen bonding and π-stacking dictates the final supramolecular architecture. Such self-assembled structures are of interest for creating functional organic nanomaterials, surface patterning, and molecular electronics.

Electronic and Photonic Material Development